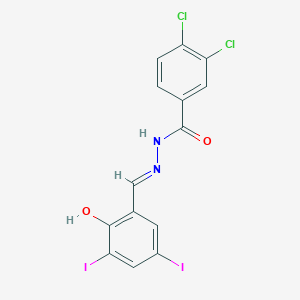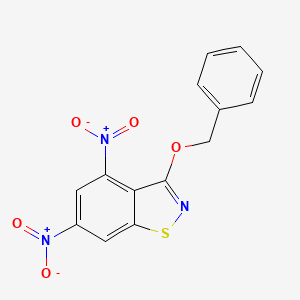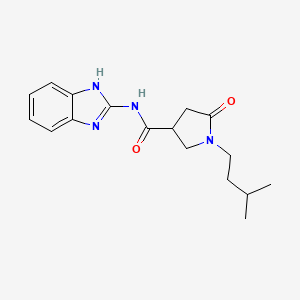
N-1H-benzimidazol-2-yl-1-(3-methylbutyl)-5-oxo-3-pyrrolidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-1H-benzimidazol-2-yl-1-(3-methylbutyl)-5-oxo-3-pyrrolidinecarboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as BMK-1, and it is a potent inhibitor of the protein kinase CK2. CK2 is an important enzyme that plays a key role in many cellular processes, including cell growth and proliferation, DNA repair, and apoptosis.
Aplicaciones Científicas De Investigación
BMK-1 has been studied extensively for its potential applications in scientific research. One of the main areas of research has been in the field of cancer research. CK2 is overexpressed in many types of cancer, and BMK-1 has been shown to inhibit CK2 activity and induce apoptosis in cancer cells. BMK-1 has also been studied for its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. In addition, BMK-1 has been studied for its potential applications in the treatment of viral infections, such as HIV and hepatitis C.
Mecanismo De Acción
BMK-1 is a potent inhibitor of CK2, which is an important enzyme that plays a key role in many cellular processes. CK2 is a serine/threonine kinase that phosphorylates a wide range of proteins involved in cell growth and proliferation, DNA repair, and apoptosis. BMK-1 binds to the ATP-binding site of CK2 and inhibits its activity, leading to the inhibition of downstream signaling pathways.
Biochemical and Physiological Effects
BMK-1 has been shown to have a wide range of biochemical and physiological effects. In cancer cells, BMK-1 has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth. In addition, BMK-1 has been shown to reduce inflammation and oxidative stress in the brain, which may have potential applications in the treatment of neurodegenerative diseases. BMK-1 has also been shown to inhibit the replication of viral pathogens, such as HIV and hepatitis C.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of BMK-1 is its potency and specificity as a CK2 inhibitor. BMK-1 has been shown to be more potent than other CK2 inhibitors, such as CX-4945. In addition, BMK-1 has been shown to be highly selective for CK2, with minimal off-target effects. However, one of the limitations of BMK-1 is its solubility, which can make it difficult to use in certain experimental settings.
Direcciones Futuras
There are many future directions for research on BMK-1. One area of research is the development of more potent and selective CK2 inhibitors based on the structure of BMK-1. Another area of research is the identification of new applications for BMK-1 in the treatment of cancer, neurodegenerative diseases, and viral infections. In addition, there is a need for more research on the pharmacokinetics and pharmacodynamics of BMK-1, as well as its safety and toxicity in vivo.
Conclusion
BMK-1 is a potent inhibitor of the protein kinase CK2 that has been extensively studied for its potential applications in scientific research. BMK-1 has been shown to have a wide range of biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, and reduction of inflammation and oxidative stress. Despite its limitations, BMK-1 has significant potential as a tool for studying CK2 signaling pathways and developing new therapies for cancer, neurodegenerative diseases, and viral infections.
Métodos De Síntesis
The synthesis of BMK-1 is a complex process that involves several steps. The first step is the synthesis of a key intermediate, which is then used to synthesize the final product. The intermediate is prepared by reacting 2-aminobenzimidazole with 3-methylbutanal in the presence of a Lewis acid catalyst. The resulting product is then reacted with pyrrolidine-2,5-dione to produce BMK-1.
Propiedades
IUPAC Name |
N-(1H-benzimidazol-2-yl)-1-(3-methylbutyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2/c1-11(2)7-8-21-10-12(9-15(21)22)16(23)20-17-18-13-5-3-4-6-14(13)19-17/h3-6,11-12H,7-10H2,1-2H3,(H2,18,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXRXGLZMRYDUPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1CC(CC1=O)C(=O)NC2=NC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(2-methoxyethyl)-6-oxo-N-[3-(trifluoromethoxy)benzyl]-3-piperidinecarboxamide](/img/structure/B6131198.png)
![1-{2-hydroxy-3-[2-methoxy-4-({[3-(methylthio)propyl]amino}methyl)phenoxy]propyl}-4-piperidinol](/img/structure/B6131208.png)
![2-{4-(2,4-dimethoxybenzyl)-1-[(6-methyl-2-pyridinyl)methyl]-2-piperazinyl}ethanol](/img/structure/B6131212.png)
![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(3-nitrophenyl)acrylamide](/img/structure/B6131215.png)
![3-(benzyloxy)-1-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B6131221.png)
![N-{[1-(2-methoxyethyl)-3-pyrrolidinyl]methyl}-N,3,5-trimethyl-1-benzofuran-2-carboxamide](/img/structure/B6131227.png)
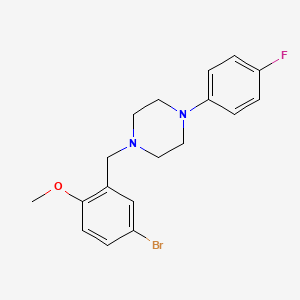
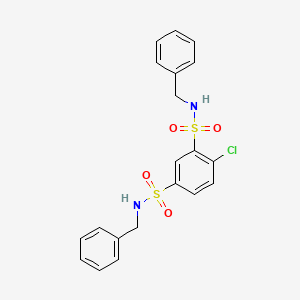
![4-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}thiomorpholine](/img/structure/B6131247.png)
![5-{3-bromo-4-[(4-fluorobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6131264.png)
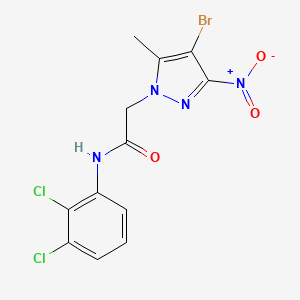
![ethyl 4-{2-imino-4-oxo-5-[(2-oxo-1,2-dihydro-3-quinolinyl)methylene]-1,3-thiazolidin-3-yl}benzoate](/img/structure/B6131283.png)
